2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1116006-50-8
VCID: VC6760377
InChI: InChI=1S/C23H24ClN5OS/c24-20-9-5-4-6-18(20)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2,(H,25,26,27)
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl
Molecular Formula: C23H24ClN5OS
Molecular Weight: 453.99

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 1116006-50-8

Cat. No.: VC6760377

Molecular Formula: C23H24ClN5OS

Molecular Weight: 453.99

* For research use only. Not for human or veterinary use.

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone - 1116006-50-8

Specification

CAS No. 1116006-50-8
Molecular Formula C23H24ClN5OS
Molecular Weight 453.99
IUPAC Name 2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C23H24ClN5OS/c24-20-9-5-4-6-18(20)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2,(H,25,26,27)
Standard InChI Key XFFAOKHHGKAAPA-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl

Introduction

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound featuring a pyrimidine ring with a 2-chlorobenzylamino substituent, a thioether linkage, and a phenylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine core, introduction of the chlorobenzylamino group, and attachment of the phenylpiperazine moiety. Common reagents include chloroacetyl chloride and appropriate amines under basic conditions.

Synthesis Steps

  • Formation of Pyrimidine Core: This involves the synthesis of the pyrimidine ring, often through condensation reactions.

  • Introduction of Chlorobenzylamino Group: This step typically involves nucleophilic substitution reactions.

  • Attachment of Phenylpiperazine Moiety: This may involve reactions with chloroacetyl derivatives and phenylpiperazine under suitable conditions.

Potential Applications

Given its structural features, this compound is a candidate for research in pharmacology, particularly in areas such as:

  • Enzyme Inhibition: The chlorobenzyl group may enhance interaction with biological targets.

  • Receptor Modulation: The phenylpiperazine moiety could contribute to selective binding to receptors.

Biological Activities

Compound FeaturePotential Biological Activity
Pyrimidine RingAntiviral or anticancer properties
Chlorobenzyl GroupEnhanced enzyme inhibition
PhenylpiperazineReceptor modulation

Future Directions

Further studies are needed to elucidate the precise mechanisms of action and potential therapeutic applications of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. Techniques such as molecular docking and surface plasmon resonance could be employed to assess its binding affinity to biological targets.

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